One primary application identified for a derivative of 2-(3-(Trifluoromethyl)benzamido)acetic acid is its development as a potent and selective BCR-ABL kinase inhibitor for chronic myeloid leukemia (CML). The compound 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide demonstrated significant suppression of BCR-ABL autophosphorylation and downstream signaling, leading to the inhibition of CML cell line proliferation. [] This highlights the potential of this chemical scaffold for developing targeted cancer therapies.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7